molecular formula C7H8N2O B12359878 4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one

4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B12359878
M. Wt: 136.15 g/mol
InChI Key: JTGISDCCNCPCRN-UHFFFAOYSA-N
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Description

4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with guanidine or its derivatives under acidic or basic conditions to form the desired pyrimidinone ring system . The reaction conditions often include heating the mixture to promote cyclization and using solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrimidinones.

Scientific Research Applications

4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4-5H,1-3H2

InChI Key

JTGISDCCNCPCRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=NC=NC2=O)C1

Origin of Product

United States

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